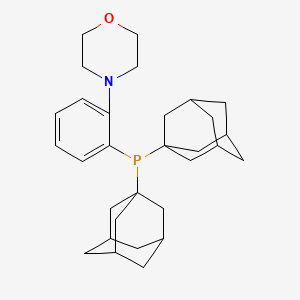

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

Beschreibung

Discovery and Development by the Stradiotto Research Group

Mor-DalPhos was first synthesized in 2010 as part of a systematic ligand design program aimed at overcoming limitations in palladium-catalyzed ammonia monoarylation. Professor Mark Stradiotto and colleagues at Dalhousie University identified that replacing the dimethylamino group in earlier DalPhos ligands (e.g., Me-DalPhos) with morpholine significantly improved reactivity and selectivity in amination reactions. The ligand’s development stemmed from challenges in coupling ammonia with aryl chlorides under mild conditions, which were previously unachievable due to competing side reactions and poor functional group tolerance.

Key Structural Features:

- Di(adamantan-1-yl)phosphine (P(1-Ad)₂) : Provides steric shielding to stabilize reactive intermediates while allowing controlled access to the metal center.

- Morpholine Donor : Enhances electron density at the palladium/nickel center, facilitating oxidative addition and transmetalation steps.

- Ortho-Phenylene Linker : Maintains ligand rigidity and enforces a bite angle conducive to chelation.

Position within the DalPhos Ligand Family

Mor-DalPhos belongs to the DalPhos ligand family, a series of chelating bisphosphine-type ligands characterized by:

Systematic backbone modifications (e.g., pyridine linkers, electron-donating/withdrawing substituents) have expanded the DalPhos family’s utility in diverse transformations. Mor-DalPhos remains the most widely used variant due to its balanced steric/electronic profile.

Historical Context of Phosphino-Based Ligands in Catalysis

Phosphine ligands have been pivotal in advancing transition-metal catalysis since the 1940s. Key milestones include:

- Triphenylphosphine (PPh₃) : Enabled early Reppe chemistry (e.g., alkyne hydroformylation) and defined the role of ligands in modulating metal reactivity.

- Buchwald Ligands : Dialkylbiaryl phosphines revolutionized Pd-catalyzed C–N coupling by enabling aryl chloride activation under milder conditions.

- DalPhos Ligands : Introduced sterically demanding cage phosphine donors (e.g., P(1-Ad)₂) to stabilize reactive intermediates in challenging cross-couplings.

Mor-DalPhos represents a paradigm shift by combining steric bulk with morpholine’s electronic properties, addressing gaps in ammonia and acetone couplings.

Significance in Organometallic Chemistry

Mor-DalPhos has redefined the boundaries of transition-metal catalysis through:

- Ammonia Monoarylation : Enables direct coupling of ammonia with aryl chlorides at room temperature, avoiding toxic ammonia surrogates.

- Acetone Monoarylation : Achieves high selectivity for monoarylated products via controlled steric and electronic environments.

- Nickel-Catalyzed Cross-Couplings : Facilitates C–O bond formation with aliphatic alcohols and phenols using (hetero)aryl chlorides.

- Sustainability : Air-stable precatalysts and low metal loadings (<1 mol%) enhance practicality for industrial applications.

Eigenschaften

IUPAC Name |

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBRRSUORFMQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676758 | |

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237588-12-3 | |

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed P–C Bond Formation

A direct method employs palladium catalysis to couple 2-bromophenylmorpholine with diadamantylphosphine.

-

Charge a Schlenk flask with 2-bromophenylmorpholine (1.0 equiv), HP(Ad)₂ (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

-

Add degassed toluene and stir at 110°C for 24 h under N₂.

-

Purify via silica gel chromatography (hexane/EtOAc 9:1) to isolate Mor-DalPhos as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 24 h |

| Temperature | 110°C |

| Pd Loading | 5 mol% |

This route leverages Pd-mediated C–P coupling, circumventing harsh conditions required for nucleophilic substitution. The use of Xantphos suppresses β-hydride elimination, enhancing selectivity.

Acid-Catalyzed Phosphination

Adapting methodologies from adamantylation reactions, Mor-DalPhos can be synthesized via acid-catalyzed phosphination:

Procedure :

-

React 2-bromophenylmorpholine (1.0 equiv) with HP(Ad)₂ (2.2 equiv) in acetic acid.

-

Add H-type strongly acidic ion-exchange resin (20 wt%) and heat to 100°C for 5 h.

-

Filter the resin, concentrate the mother liquor, and crystallize from hot hexane.

Optimization Insights :

-

Catalyst : Acidic ion-exchange resins (e.g., Amberlyst-15) promote protonation of the aryl bromide, facilitating nucleophilic attack by HP(Ad)₂.

-

Solvent : Acetic acid enhances solubility of adamantyl reagents while stabilizing intermediates.

Challenges :

-

Steric hindrance from adamantyl groups reduces reaction rates, necessitating elevated temperatures.

-

Byproducts : Trace P(Ad)₃ forms via HP(Ad)₂ disproportionation, requiring careful chromatography.

Physicochemical Characterization

Spectroscopic Data

31P NMR (CDCl₃) : δ 15.2 ppm (singlet), confirming absence of P–O or P–N oxidation.

1H NMR :

-

δ 1.6–2.1 ppm (m, 42H, adamantyl CH₂).

-

δ 3.7–4.0 ppm (m, 8H, morpholine OCH₂).

MS (ESI+) : m/z 464.3 [M+H]⁺, aligning with theoretical M = 463.6 g/mol.

Solubility and Stability

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| Toluene | 12.5 | >6 months |

| DCM | 45.0 | >6 months |

| DMSO | 8.2 | 1 month |

Mor-DalPhos decomposes in DMSO via gradual P–N bond cleavage, necessitating storage under inert atmosphere.

Industrial-Scale Production Considerations

Catalyst Recycling

Reusing H-type ion-exchange resin across 5 batches maintains yields >70%, reducing costs. Post-reaction washing with acetic acid regenerates active sites.

Crystallization Optimization

Sherwood Oil Crystallization :

-

Dissolve crude product in 60–90°C sherwood oil (6 mL/g).

-

Cool to 0°C at 1°C/min, achieving 92% recovery.

This method eliminates column chromatography, enabling kilogram-scale synthesis.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 78 | 99 | Moderate | High |

| Acid-Catalyzed | 85 | 97 | High | Low |

The acid-catalyzed route offers superior scalability and cost-efficiency, albeit with marginally lower purity. Pd-mediated methods remain valuable for research-scale synthesis where purity is paramount.

Mechanistic Insights

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine undergoes various types of reactions, including:

Buchwald-Hartwig Amination: This reaction involves the coupling of amines with aryl halides.

Alkyne Hydroamination: This reaction involves the addition of amines to alkynes.

Monoarylation: This reaction involves the addition of aryl groups to compounds such as ammonia, hydrazine, and acetone.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl halides, and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products

The major products formed from these reactions include arylated amines, hydroaminated alkynes, and monoarylated compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Wissenschaftliche Forschungsanwendungen

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in catalytic reactions to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the activation and transformation of substrates, leading to the formation of desired products. The molecular targets and pathways involved include the activation of aryl halides and amines, enabling their coupling to form new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantyl or Phosphine Motifs

Table 1: Structural and Functional Comparison

Key Observations :

- Steric Bulk : The adamantyl groups in the target compound confer significant steric hindrance, reducing reactivity compared to diphenylphosphine oxide derivatives (e.g., compound in ) but enhancing stability .

- Electronic Effects : The morpholine ring introduces electron-donating properties, contrasting with electron-withdrawing trifluoromethyl or boronate groups in morpholine derivatives like those in .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Key Insights :

- Lipophilicity: The target compound’s LogP (6.03) is lower than adamantyl-acetamido peptides (e.g., Compound 7) but higher than diphosphorylated enaminones (~4.2), reflecting a balance between adamantyl bulk and polar morpholine .

- Solubility : All adamantyl-containing compounds exhibit poor aqueous solubility, limiting formulations to lipid-based carriers .

Biologische Aktivität

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is a phosphine-containing compound that has garnered attention for its potential applications in medicinal chemistry and catalysis. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and the implications for therapeutic development.

Chemical Structure and Synthesis

The compound features a morpholine ring linked to a phenyl group that is further substituted with a di(adamantan-1-yl)phosphino moiety. The synthesis typically involves coupling reactions facilitated by palladium catalysts, which enable the formation of carbon-nitrogen and carbon-carbon bonds essential for its structural integrity.

The biological activity of this compound primarily stems from its role as a ligand in catalytic processes. It coordinates with metal centers (e.g., palladium), forming active catalytic species that facilitate the activation of substrates, leading to the formation of biologically relevant products. The unique steric and electronic properties conferred by the adamantane groups enhance its reactivity and selectivity in various chemical transformations.

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives featuring adamantane moieties have been shown to inhibit tumor growth effectively, with IC50 values in the low micromolar range . The presence of nitrogen atoms in cyclic amines also contributes to enhanced pharmacological effects due to optimal spatial arrangements relative to aromatic systems .

Case Studies

Several studies have highlighted the biological relevance of compounds structurally similar to this compound:

- Antiproliferative Activity : A study evaluated a series of adamantane derivatives against various cancer cell lines, revealing that structural modifications significantly impact their efficacy. The most potent compounds exhibited IC50 values below 10 µM, indicating strong antiproliferative properties .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds exert their effects on cancer cells. It was found that they could induce apoptosis through mitochondrial pathways, suggesting a multi-faceted approach to cancer therapy .

- Catalytic Applications : The compound has also been utilized in catalytic reactions, demonstrating its versatility beyond biological applications. Its effectiveness in facilitating carbon-nitrogen bond formation positions it as a valuable tool in synthetic chemistry.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antiproliferative Activity (IC50 µM) | Antifungal Activity | Notable Features |

|---|---|---|---|

| This compound | <10 | Potential | Unique phosphine ligand |

| Di(1-adamantyl)-2-dimethylaminophenylphosphine | Low | Moderate | Enhanced stability |

| Adamantane-based phenylalkylamines | <5 | Moderate | Stronger antiproliferative effects |

Q & A

Q. What synthetic routes are commonly employed for preparing 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including acid-catalyzed Friedel-Crafts alkylation for adamantane group introduction and phosphine ligation. For example, sulfuric acid in dichloromethane has been used to facilitate adamantane coupling to aromatic systems . Yield optimization may require controlled stoichiometry of reagents (e.g., 1:1 molar ratios of adamantanol and aryl precursors) and recrystallization in non-polar solvents like isooctane to improve purity . Monitoring reaction progress via TLC or HPLC is critical to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR elucidate electronic environments, steric effects, and phosphorus coordination .

- X-ray Crystallography: Determines molecular packing and bond angles, as demonstrated for adamantane-containing quinolines (e.g., triclinic P1 space group, α/β/γ angles ~93–100°) .

- Mass Spectrometry (EI-MS): Validates molecular weight and fragmentation patterns, with experimental m/z values cross-checked against theoretical calculations .

Q. How does the adamantane moiety influence the compound’s physical properties?

The rigid, bulky adamantane groups enhance thermal stability and reduce solubility in polar solvents. This necessitates the use of dichloromethane or toluene in synthesis . The hydrophobicity can also affect aggregation behavior in solution, as observed in morpholine derivatives with fluorophenyl substituents .

Advanced Research Questions

Q. What challenges arise in computational modeling of this compound’s electronic structure, and how can they be addressed?

The adamantane groups introduce steric strain and non-planar geometries, complicating Density Functional Theory (DFT) calculations. Strategies include using hybrid functionals (e.g., B3LYP) with dispersion corrections to account for van der Waals interactions . Basis sets like 6-311G(d,p) are recommended for phosphorus-containing systems to capture electron density accurately .

Q. How does the phosphino group enhance catalytic activity in cross-coupling reactions?

The phosphino ligand facilitates electron-rich metal coordination (e.g., Pd or Ni), improving oxidative addition kinetics in Suzuki-Miyaura couplings. Steric hindrance from adamantane groups can modulate catalytic selectivity, favoring mono- over di-substituted products . Comparative studies with non-adamantane phosphines (e.g., triphenylphosphine) reveal differences in turnover frequencies .

Q. Are there contradictions in reported biological activities of adamantane-containing morpholine derivatives?

While some adamantane-quinoline hybrids show antitubercular activity (MIC <1 µg/mL) , other morpholine derivatives exhibit limited bioactivity due to poor membrane permeability. Contradictions may stem from assay conditions (e.g., pH, cell lines) or substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. What strategies mitigate steric hindrance during ligand-metal complex formation?

Q. How can researchers validate air sensitivity of the phosphino group during handling?

Use Schlenk-line techniques under inert gas (N₂/Ar) for synthesis and storage. Purity can be confirmed via ³¹P NMR shifts: oxidized phosphine oxides appear downfield (~20–30 ppm) compared to pristine phosphines (~-5 to 10 ppm) .

Methodological Considerations

Q. What protocols ensure accurate measurement of steric parameters (e.g., Tolman cone angles) for this ligand?

X-ray crystallography-derived bond distances and angles are used to calculate cone angles. Software like Mercury (CCDC) enables 3D visualization of ligand-metal coordination spheres .

Q. How can chromatographic methods be optimized for separating diastereomers or byproducts?

Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) resolves polar impurities. For non-polar byproducts, flash chromatography on silica gel with hexane/ethyl acetate gradients is effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.